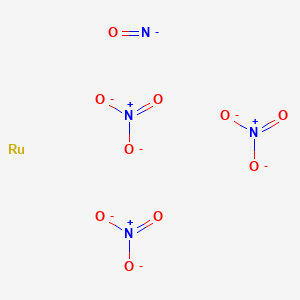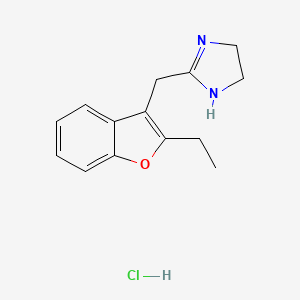
2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium chloride is a chemical compound with the molecular formula C14H16N2OHCl It is known for its unique structure, which includes a benzofuran ring and an imidazolium chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium chloride typically involves the reaction of 2-ethyl-3-benzofuran with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The imidazolium chloride moiety can be reduced to form imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Imidazole derivatives.
Substitution: Various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[(2-ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium chloride involves its interaction with specific molecular targets. The benzofuran ring can interact with biological macromolecules, while the imidazolium chloride moiety can participate in ionic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazole
- 2-[(2-Ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium bromide
Uniqueness
2-[(2-Ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium chloride is unique due to its specific combination of a benzofuran ring and an imidazolium chloride moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
37795-09-8 |
|---|---|
Molekularformel |
C14H17ClN2O |
Molekulargewicht |
264.75 g/mol |
IUPAC-Name |
2-[(2-ethyl-1-benzofuran-3-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H16N2O.ClH/c1-2-12-11(9-14-15-7-8-16-14)10-5-3-4-6-13(10)17-12;/h3-6H,2,7-9H2,1H3,(H,15,16);1H |
InChI-Schlüssel |
YDDYHDKRIBOHOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC=CC=C2O1)CC3=NCCN3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


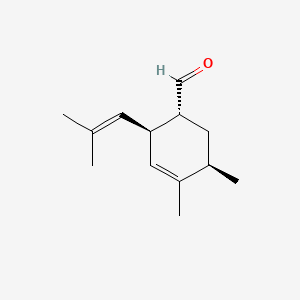

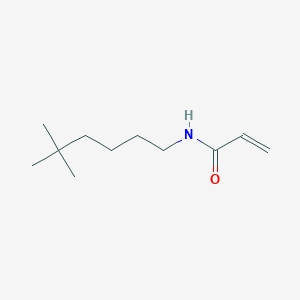
![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)
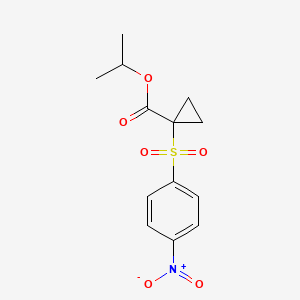
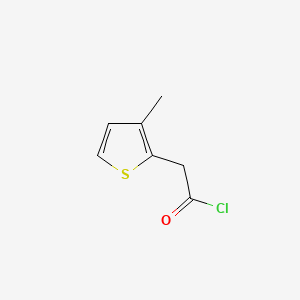
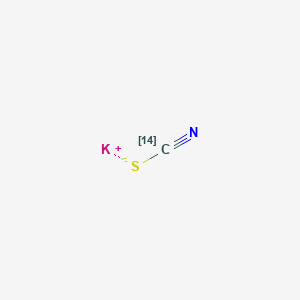
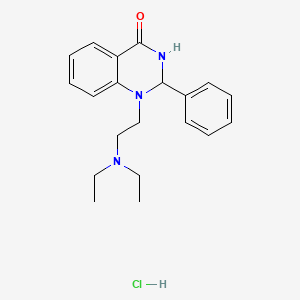
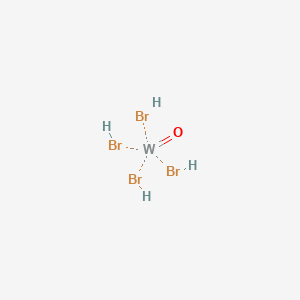
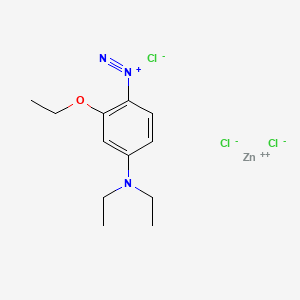
![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)
